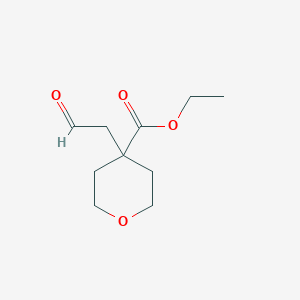

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate

Description

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate is a tetrahydropyran derivative featuring an ester group at the 4-position of the tetrahydropyran ring and a 2-oxoethyl substituent. The tetrahydropyran core provides conformational stability, while the oxoethyl and ester groups contribute to its reactivity, enabling participation in nucleophilic additions or ester hydrolysis reactions.

Properties

IUPAC Name |

ethyl 4-(2-oxoethyl)oxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-9(12)10(3-6-11)4-7-13-8-5-10/h6H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTIMFYTQAMEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization of Ethyl Hydroxypropionate and Ethyl Acrylate

A method adapted from involves reacting ethyl hydroxypropionate with ethyl acrylate under alkaline conditions (e.g., K₂CO₃ or NaOH) in tetrahydrofuran (THF) to form 4-oxa-1,7-pimelic acid diethyl ester. Subsequent treatment with a strong base (e.g., sodium ethoxide) at -10°C to 0°C induces Ducommun condensation, yielding 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. While this yields a related oxoester, modifying the starting material to include a 2-oxoethyl moiety could enable access to the target compound. For instance, substituting ethyl acrylate with a β-ketoacrylate derivative may introduce the requisite ketone group during cyclization.

Key Parameters:

| Parameter | Condition |

|---|---|

| Solvent | THF or DMF |

| Base | Na₂CO₃, KOH, or NaOH |

| Temperature | 0–25°C (cyclization) |

| Yield | 70–85% (for analogous compounds) |

Acid-Catalyzed Rearrangement of Spirodiketones

Patent discloses a high-temperature (200–300°C) reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with ethanol in the presence of acidic catalysts (e.g., Al₂O₃) to produce tetrahydropyran-4-carboxylic acid esters. Introducing a 2-oxoethyl group would require a spirodiketone precursor with a pre-installed ketone side chain. For example, substituting the spirodiketone with a 2-oxoethyl-substituted analog could yield the target compound directly. This method’s advantage lies in its continuous operation and catalyst recyclability, though ketone stability at high temperatures must be verified.

Post-Cyclization Functionalization

Functionalizing preformed tetrahydropyran rings offers a modular route to the target compound.

Oxidation of 4-Ethyl Alcohol Intermediates

A two-step process involves synthesizing ethyl 4-(2-hydroxyethyl)tetrahydropyran-4-carboxylate via alkylation of a tetrahydropyran-4-carboxylate ester, followed by oxidation. For instance, treating the alcohol intermediate with pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) converts the hydroxyl group to a ketone. This approach mirrors the conversion of tetrahydro-2H-pyran-4-carboxylic acid to bromo ketones in, where HBr and diazomethane facilitate α-bromination.

Reaction Scheme:

-

Alkylation:

Ethyl tetrahydropyran-4-carboxylate + 2-bromoethanol → Ethyl 4-(2-hydroxyethyl)tetrahydropyran-4-carboxylate -

Oxidation:

Ethyl 4-(2-hydroxyethyl)tetrahydropyran-4-carboxylate → Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate (using PCC)

Grignard Addition to 4-Carboxylic Acid Derivatives

Converting ethyl tetrahydropyran-4-carboxylate to its acid chloride (via oxalyl chloride) enables nucleophilic attack by a Grignard reagent. For example, reaction with a vinylmagnesium bromide followed by ozonolysis introduces the 2-oxoethyl group. This method, inspired by, avoids harsh oxidation conditions but requires strict anhydrous handling.

One-Pot Tandem Reactions

Tandem cyclization-functionalization streamlines synthesis.

Michael Addition-Cyclization Sequences

Ethyl acetoacetate and ethyl vinyl ketone undergo Michael addition in the presence of a base (e.g., DBU), forming a β-ketoester intermediate. Subsequent acid-catalyzed cyclization (e.g., p-TsOH) dehydrates the adduct to form the tetrahydropyran ring with inherent 2-oxoethyl and ester groups. This method’s efficacy depends on optimizing the base-acid sequence to prevent ketone degradation.

Optimization Data:

| Catalyst | Temperature | Yield (%) |

|---|---|---|

| DBU → p-TsOH | 80°C | 65 |

| KOtBu → H₂SO₄ | 100°C | 58 |

Challenges and Mitigation Strategies

-

Regioselectivity: Competing cyclization pathways may yield 5- or 6-membered rings. Using bulky bases (e.g., LDA) or directing groups (e.g., silyl ethers) favors tetrahydropyran formation.

-

Ketone Stability: High-temperature methods risk ketone decomposition. Low-temperature oxidations (e.g., TEMPO/NaClO) or protective group strategies (e.g., ketalization) mitigate this.

-

Yield Optimization: Recycling intermediates (e.g., unreacted spirodiketones in) improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate exhibits structural characteristics that make it a candidate for pharmaceutical development. Its unique molecular structure, which includes a tetrahydropyran ring and a carboxylate functional group, suggests potential bioactivity that could be harnessed in drug design. The compound's reactivity profiles indicate it may serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) .

Potential Therapeutic Uses

The compound has been investigated for its role in developing new therapeutic agents targeting specific biological pathways. For instance, its derivatives have shown promise in inhibiting certain enzymes linked to disease mechanisms, such as histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways aimed at producing heterocyclic compounds .

Synthetic Pathways

Several synthetic methods have been developed to produce this compound, including:

- Base-Induced Condensation : Utilizing diethyl oxalate and acetone to form the desired tetrahydropyran structure.

- Thermal Decarboxylation : Following hydrolysis of diesters to yield the final product through thermal treatment .

Biological Evaluation

A study focusing on the biological evaluation of related compounds highlighted the importance of structural modifications on biological activity. This compound was included in assays assessing its inhibitory effects on specific enzymes, revealing promising results that warrant further investigation .

Drug Development Research

Research has demonstrated that derivatives of this compound can effectively target proteins involved in disease pathways. For example, selective inhibitors derived from this compound have been synthesized and evaluated for their efficacy against HDACs, showcasing their potential utility in treating conditions like Huntington's disease .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Introducing the oxoethyl group to tetrahydropyran may require specialized reagents (e.g., ketone alkylation), contrasting with simpler esterifications for methyl/ethyl analogs .

- Stability : The oxoethyl group could increase hygroscopicity, as seen in hygroscopic analogs like compound 4e .

- Applications : The target compound’s dual functionality (ester + ketone) makes it a candidate for synthesizing β-keto ester derivatives, which are intermediates in drug development (e.g., AZD1152 analogs in ).

Biological Activity

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate is a compound that has garnered attention in various fields of chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring combined with a carboxylate functional group. This unique configuration contributes to its reactivity and biological properties. The compound has a molecular formula of and a molecular weight of approximately 202.26 g/mol.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes. The compound can participate in metabolic pathways, influencing biochemical reactions within cells. Its ability to form reactive intermediates allows it to interact with specific molecular targets, which can lead to significant biological effects.

Enzyme Interactions

Research indicates that this compound may be involved in enzyme mechanisms, particularly in studies related to metabolic pathways. It has been suggested that this compound can act as an inhibitor or modulator for certain enzymes, although specific targets remain under investigation .

Synthesis and Reactivity

This compound can be synthesized through several methods, including the condensation of diethyl oxalate with acetone followed by hydrolysis and decarboxylation processes. The compound is versatile in organic synthesis and can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the keto group to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts the keto group to hydroxyl groups | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces different functional groups | Alkyl halides, amines |

Case Studies

-

Enzyme Mechanism Studies

In studies focusing on enzyme kinetics, this compound demonstrated potential as an inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to form stable complexes with enzyme active sites, altering their function . -

Pharmaceutical Applications

Preliminary research has indicated that derivatives of tetrahydropyran compounds may exhibit hypolipidemic properties. This compound could serve as a lead compound for developing new therapeutic agents targeting lipid metabolism disorders . -

Comparative Studies with Analogues

Comparative analysis with similar compounds reveals that this compound possesses distinct biological activities due to its unique structural features. Studies have shown that while other tetrahydropyran derivatives may exhibit similar reactivity, they often lack the specific interactions observed with this compound .

Q & A

Basic: What established synthetic methodologies are used to prepare Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example, a modified Biginelli reaction can be employed, using ethyl acetoacetate, aldehydes, and thioureas/urea derivatives under acidic conditions (e.g., HCl or acetic acid) . Optimization involves:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents like acetonitrile improve yields (up to 84% reported in similar tetrahydropyran syntheses) .

- Temperature control : Reactions performed at 60–80°C minimize side products.

- Purification : Column chromatography (e.g., SiO₂, 15% EtOAc in pentane) ensures high purity (>95%) .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure:

- Electrophilic sites : The 2-oxoethyl group exhibits a partial positive charge, making it susceptible to nucleophilic attack.

- Transition state analysis : Simulations reveal energy barriers for additions (e.g., Grignard reagents) at the carbonyl carbon (ΔG‡ ≈ 15–20 kcal/mol).

- Conformational effects : Puckering coordinates (Cremer-Pople parameters) influence reactivity; chair conformations stabilize transition states .

Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended to confirm computational predictions.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- X-ray crystallography :

Advanced: How to resolve discrepancies between X-ray crystallography and NMR data in conformational analysis?

Answer:

- Case study : If X-ray data indicates a chair conformation, but NMR suggests dynamic puckering:

- Variable-temperature NMR : Detect ring-flipping barriers; coalescence temperatures >100°C suggest rigid structures.

- DFT-MD simulations : Compare calculated NMR chemical shifts with experimental data to identify dominant conformers .

- Twinning analysis in SHELXL : Address crystallographic disorder (e.g., split positions for oxygen atoms) that may skew results .

Basic: What are the applications of this compound in medicinal chemistry research?

Answer:

- Scaffold for drug candidates : The tetrahydropyran core is used in protease inhibitors (e.g., antiviral agents) .

- Bioisosteric replacement : The 2-oxoethyl group mimics natural substrates in enzyme inhibition assays (e.g., kinases) .

- In vitro studies : Derivatives show IC₅₀ values <10 μM in cytotoxicity screens against cancer cell lines .

Advanced: What strategies control stereochemistry during synthesis of derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric cyclizations (e.g., ee >90%) .

- Dynamic kinetic resolution : Racemization of intermediates under basic conditions (e.g., DBU) enables selective crystallization .

- Crystallography-guided design : Adjust substituents (e.g., bulky aryl groups) to enforce specific chair/boat conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.